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Compound of Interest

3-tert-Butyl-[1,2,4]triazolo[4, 3-
Compound Name:
ajpyridin-6-amine

CAS No.: 1082346-08-4

Cat. No.: B3080163
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Welcome to the technical support center for researchers, scientists, and drug development
professionals working with aminotriazolopyridine derivatives. This guide is designed to provide
practical, in-depth solutions to common purification challenges encountered in the laboratory.
Aminotriazolopyridines, while valuable scaffolds in medicinal chemistry, possess inherent
basicity that can complicate standard purification protocols. This resource explains the root
causes of these issues and offers validated, step-by-step methods to overcome them.

Section 1: Frequently Asked Questions (FAQS) -
First-Line Troubleshooting

This section addresses the most common initial problems encountered during the purification of
aminotriazolopyridines.

Q1: My aminotriazolopyridine is streaking badly on a silica gel TLC plate and I'm getting poor
separation. What is happening and how can I fix it?
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Al: This is the most frequent issue and is caused by a strong interaction between the basic
nitrogen atoms in your compound and the acidic silanol (Si-OH) groups on the surface of the
silica gel.[1] This acid-base interaction leads to irreversible binding or slow, uneven elution,
resulting in significant tailing or "streaking" of the spot on a TLC plate or broad, poorly resolved
peaks during column chromatography.[2][3]

The Quick Fix: To resolve this, you must neutralize the acidic sites on the silica. Add a small
amount of a volatile base to your eluent system.

e For non-polar to moderately polar solvent systems (e.g., Hexanes/Ethyl Acetate), add 0.5-
2% triethylamine (TEA) to your mobile phase.[4][5]

o For highly polar solvent systems (e.g., Dichloromethane/Methanol), add 0.5-2% ammonium
hydroxide (aqueous) to the methanol portion of your eluent.

Always pre-treat your TLC plate by eluting it once with your base-modified solvent system and
drying it before spotting your compound. This ensures the entire plate is neutralized. Similarly,
for column chromatography, equilibrate the packed column with at least 3-5 column volumes of
the base-modified eluent before loading your sample.[4]

Q2: I've tried purifying my compound on silica with a basic modifier, but I'm still getting low
recovery. What are my other options?

A2: If recovery is low despite using TEA or ammonia, your compound may be degrading on the
silica surface or binding too strongly. Consider these alternatives:

o Switch to a different stationary phase:

o Neutral or Basic Alumina (Al20s): This is an excellent alternative for purifying basic
compounds as it lacks the acidic character of silica.[4] However, be aware that alumina
can sometimes catalyze certain reactions.

o Amine-functionalized Silica: These columns are pre-treated with amino groups, providing a
basic surface that repels basic analytes, leading to excellent peak shapes without needing
a mobile phase modifier.[1][3]
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o Use Reversed-Phase Chromatography: If your compound has sufficient hydrophobic
character, reversed-phase (C18) flash chromatography can be highly effective. The mobile
phase is typically a mixture of water and acetonitrile or methanol. Adding a modifier like 0.1%
TEA or ammonium acetate to the mobile phase can improve peak shape for basic
compounds.[3]

Q3: My aminotriazolopyridine product is an oil or refuses to crystallize from any common
solvents. How can | get a pure, solid product?

A3: "Oiling out" or failure to crystallize is common when impurities are present that inhibit the
formation of a crystal lattice.

 First, ensure high purity: The most common reason for crystallization failure is residual
impurities. Re-purify your material using one of the chromatography methods described
above. Purity of >95% is often required for successful crystallization.

 Trituration: If the material is a thick oil or an amorphous solid, try trituration. This involves
stirring the material vigorously with a solvent in which your product is poorly soluble but the
impurities are soluble. Hexanes, diethyl ether, or a mixture of the two are excellent starting
points. This will often wash away the impurities, leaving behind a pure, solid (often
microcrystalline) product.

» Solvent-Antisolvent Recrystallization: Dissolve your compound in a minimum amount of a
"good" solvent (in which it is highly soluble, e.g., DCM, Methanol, or Ethyl Acetate). Then,
slowly add a "poor"” solvent or "anti-solvent” (in which it is insoluble, e.g., Hexanes, Pentane,
or Water) dropwise until the solution becomes persistently cloudy. Add a few drops of the
good solvent to clarify the solution, then allow it to cool slowly. This is a powerful technique
for compounds that are highly soluble in most common solvents.

Q4: How can | efficiently remove a very polar, basic impurity from my less polar
aminotriazolopyridine product?

A4: Acid-base extraction is a highly effective and scalable technique for separating compounds
based on differences in their pKa values and solubility.[6][7]

e The Strategy:
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o Dissolve your crude mixture in an organic solvent like ethyl acetate or dichloromethane.

o Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCI). The basic
impurity will be protonated, forming a water-soluble salt that partitions into the aqueous
layer.[8]

o Your desired, less basic product will remain in the organic layer.

o Separate the layers, and then wash the organic layer with a saturated sodium bicarbonate
solution (to neutralize any remaining acid) and brine.

o Dry the organic layer over sodium or magnesium sulfate, filter, and evaporate the solvent
to recover your purified product.

This technique is particularly useful for removing starting materials like 4-aminopyridine or other
highly basic precursors.

Section 2: In-Depth Purification Protocols &
Troubleshooting

This section provides detailed, step-by-step protocols for the most critical purification
techniques, along with advanced troubleshooting advice.

Flash Column Chromatography on Silica Gel

The primary challenge with aminotriazolopyridines is their interaction with acidic silica gel. The
following protocol is designed to mitigate this issue effectively.

Protocol: Flash Chromatography with a Triethylamine (TEA) Modifier
e TLC Analysis and Solvent System Selection:

o Prepare a stock solution of your desired eluent (e.g., 30% Ethyl Acetate in Hexanes). Add
1% TEA by volume (e.g., 1 mL of TEA in 99 mL of the solvent mixture).

o Run a TLC using the TEA-modified eluent. The ideal Rf value for your target compound
should be between 0.2 and 0.35 for optimal separation on a column.[4] Adjust the solvent
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polarity to achieve this target Rf.

e Column Packing (Slurry Method):

o Choose an appropriate column size based on your sample mass (a 100:1 ratio of silica to
crude material is a good starting point).

o In a beaker, create a slurry of silica gel in your TEA-modified mobile phase. Ensure there
are no dry clumps.

o Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Add a
thin layer of sand on top to protect the silica surface.[4]

e Column Equilibration (CRITICAL STEP):

o Do not load your sample yet. First, flush the packed column with at least 3-5 column
volumes of the TEA-modified eluent. This step is crucial for neutralizing all the acidic sites
throughout the silica bed, ensuring a consistent environment for your compound.

e Sample Loading:

o Dissolve your crude compound in a minimal amount of the mobile phase or a strong
solvent like dichloromethane.

o Alternatively, for less soluble compounds, perform a "dry load": adsorb the compound onto
a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the
solvent. Carefully apply the resulting free-flowing powder to the top of the column.

e Elution and Fraction Collection:
o Begin elution with the TEA-modified solvent system, applying consistent pressure.

o Collect fractions and monitor them by TLC (using the same modified eluent) to identify
those containing your pure product.

e Solvent Removal:
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o Combine the pure fractions. Be aware that TEA (Boiling Point: 89.5 °C) can be difficult to
remove under reduced pressure. To remove residual TEA, co-evaporate with a lower-
boiling solvent like dichloromethane or toluene multiple times.

Troubleshooting Chromatography

Problem Probable Cause Solution

Increase TEA concentration to

2-3%. If tailing persists, switch
Persistent Tailing Even with Insufficient TEA concentration to an alternative stationary
TEA or a very basic compound. phase like neutral alumina or

amine-functionalized silica.[1]

[4]

Use a less acidic stationary
phase (alumina) or a
Irreversible binding or completely inert one (reversed-
Low Mass Recovery N .
decomposition on silica. phase C18). Ensure your
compound is stable to the

basic conditions of the eluent.

Try a different solvent system.
For example, switch from Ethyl
Poor Separation of Close- Insufficient selectivity of the Acetate/Hexanes to a
Spotting Impurities solvent system. Dichloromethane/Methanol
system (with a basic modifier)

to alter the selectivity.

Workflow for Selecting a Chromatography Strategy
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Caption: Decision workflow for chromatography.

Recrystallization
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Recrystallization is the most cost-effective and scalable method for purifying solid compounds.
The key is finding a suitable solvent or solvent system.[9]

Protocol: Systematic Solvent Screening and Recrystallization

e Solvent Screening:

[¢]

Place ~10-20 mg of your crude material into several small test tubes.

o To each tube, add a different solvent dropwise from the table below.

o Ideal Solvent: The compound should be poorly soluble at room temperature but dissolve
completely upon heating to the solvent's boiling point.[10]

o Solvent-Antisolvent Pair: If the compound is soluble in everything, find a "good" solvent
and a "poor" (miscible) solvent.

¢ Dissolution:

o Place the bulk of your crude material in an Erlenmeyer flask.

o Add the chosen "good" solvent in small portions while heating the mixture (e.g., on a hot
plate with stirring).

o Add the minimum amount of hot solvent required to fully dissolve the solid.[11] Adding too
much solvent is the most common mistake and will drastically reduce your recovery.

o Crystallization:

o Remove the flask from the heat and allow it to cool slowly to room temperature,
undisturbed. Rapid cooling often leads to the precipitation of impurities.

o If no crystals form, try scratching the inside of the flask with a glass rod just below the
solvent line to create nucleation sites. Adding a "seed crystal" from a previous batch is
also highly effective.

o Once the solution has reached room temperature, you can place it in an ice bath to
maximize crystal formation and yield.[11]
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« Isolation and Drying:
o Collect the crystals by vacuum filtration using a Buichner funnel.

o Wash the crystals with a small amount of ice-cold solvent to remove any residual mother

liquor.
o Allow the crystals to dry completely under vacuum.

Table of Common Recrystallization Solvents

Common
Solvent Boiling Point (°C) Polarity Cosolvents
(Antisolvents)

Methanol, Ethanol,

Water 100 Very High
Acetone
Methanol 65 High Water, Diethyl Ether
) Water, Hexanes,
Ethanol 78 High )
Diethyl Ether
Ethyl Acetate 77 Medium Hexanes, Pentane
Dichloromethane 40 Medium Hexanes, Pentane
Acetone 56 Medium Water, Hexanes
Toluene 111 Low Hexanes, Pentane
Ethyl Acetate,
Hexanes 69 Very Low

Acetone, DCM

Acid-Base Extraction

This powerful liquid-liquid extraction technique separates compounds based on their acid/base
properties and is ideal for aminotriazolopyridines.[7] The core principle is to convert the basic
amine into a water-soluble salt by protonating it with an acid.[8]
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The pKa is Key: The pKa of the conjugate acid of most aminotriazolopyridines is in the range of
4-7.[12] This means you need an aqueous solution with a pH at least 2 units below this value
(i.e., pH < 2-5) to ensure complete protonation and transfer to the aqueous layer. A1 M HCI
solution (pH = 0) is ideal.

Initial State: Separatory Funnel Step 1: Add IM HCI Step 2: Separate Layers, Basify Aqueous Layer with NaOH

Shake & Separate Organic Layer (EtOAc)

Organic Layer (EtOAc) R-ATP (Neutral)

Aqueous Layer (Water) | (empty) Basic R-ATP moves to ag. layer } Aqueous Layer (HCI) ‘ R-ATP-H+ CI- (Salt) } Add NaOH, then fresh EtOAc } Aqueous Layer (NaCl)

R-ATP (Neutral) | Neutral Impurity Neutral Impurity Organic Layer (EtOAc)

(salt water)

Click to download full resolution via product page
Caption: Acid-base extraction workflow.
Protocol: Purification via Acid-Base Extraction

o Dissolution: Dissolve the crude mixture (~1g) in a suitable organic solvent (~30-50 mL) like
ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

o Acidic Extraction: Add an equal volume of 1 M aqueous HCI.[13] Stopper the funnel, invert,
and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the
layers to separate.

e Separation:

o Drain the lower aqueous layer (which now contains your protonated product) into a clean
Erlenmeyer flask.

o The organic layer, containing neutral or acidic impurities, can be set aside or discarded.

o For maximum yield, re-extract the organic layer with a fresh portion of 1 M HCI and
combine the aqueous extracts.[14]
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o Back-Extraction (Optional Cleanup): To remove any trace neutral impurities that may have
been carried over, add a small amount of fresh EtOAc (~15 mL) to the combined acidic
agueous layers. Shake, separate, and discard this new organic wash.[6]

e Neutralization and Re-isolation:
o Cool the acidic aqueous solution in an ice bath.

o Slowly add a concentrated base (e.g., 6 M NaOH) dropwise while stirring until the solution
is strongly basic (test with pH paper). Your aminotriazolopyridine will be deprotonated and
should precipitate out as a solid or an oil.

o Extract the now-basic aqueous solution two or three times with fresh portions of EtOAc or
DCM. Your purified product is now back in the organic layer.

» Final Workup: Combine the organic extracts. Wash with brine (saturated NaCl solution) to
remove excess water, dry over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure to yield the purified aminotriazolopyridine.

References

o Frontier, A. (2026). Solvent Systems for Flash Column Chromatography. University of
Rochester, Department of Chemistry. Retrieved from [Link]

 Silver, J. (2014). When basification of silica gel is required, before using Column
chromatography? ResearchGate. Retrieved from [Link]

e Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
Retrieved from [Link]

» University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
Retrieved from [Link]

e Taylor & Francis Online. (2006, September 23). The Effects of Type B Silica and
Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance
Chromatography. Taylor & Francis. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://people.chem.umass.edu/samal/269/extract.pdf
https://www.chem.rochester.edu/notvoodoo/pages/chromatography/flash/solvent.php
https://www.researchgate.net/post/When_basification_of_silica_gel_is_required_before_using_Column_chromatography
https://www.biotage.com/blog/is-there-an-easy-way-to-purify-organic-amines
https://www.colorado.edu/lab/organic/sites/default/files/attached-files/acidbaseextraction.pdf
https://www.tandfonline.com/doi/abs/10.1081/JLC-120005708
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of
sensitive compounds? r/Chempros. Retrieved from [Link]

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Advanced Materials Technology. (2023, November 3). LC Chromatography Troubleshooting
Guide. HALO Columns. Retrieved from [Link]

SIELC. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
California State University, Stanislaus. (n.d.). Recrystallizationl1. Retrieved from [Link]

University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. Retrieved
from [Link]

Biotage. (2023, February 10). How do | purify ionizable organic amine compounds using
flash column chromatography? Retrieved from [Link]

The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC
Troubleshooting Guide. Retrieved from [Link]

University of Toronto. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved
from [Link]

Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
Retrieved from [Link]

Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

AL Mustagbal University College. (n.d.). Petroleum Chemistry Laboratory Recrystallizing
process. Retrieved from [Link]

Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved
from [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.reddit.com/r/Chempros/comments/14w8x7b/advice_on_neutralising_silica_gel_for_column/
https://www.restek.com/en/support/troubleshooting/hplc/
https://www.advanced-materials-tech.com/hplc-troubleshooting-guide/
https://sielc.com/mixed-mode-chromatography-and-stationary-phases/
https://www.csustan.edu/sites/default/files/chem/faculty-staff/wang/docs/chem-3012/Recrystallization1.pdf
https://www.chem.ucla.edu/~bacher/General/30BL/tips/Recrystallization.html
https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography
https://theanalyticalscientist.com/api/v1/images/vendor/asset/2017/05/KNAUER_HPLC_Troubleshooting_Guide_0517.pdf
http://www.chem.utoronto.ca/coursenotes/CHM249/Lec/Exp5_proc.pdf
https://www.veeprho.com/blog/different-types-of-stationary-phases-in-liquid-chromatography
https://www.phenomenex.com/support/troubleshooting/gc-troubleshooting-guide/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification/3.02%3A_Recrystallization
https://uomus.edu.iq/img/lectures/p-d-1-19-11-2021.pdf
https://www.kpu.ca/sites/default/files/downloads/Experiment_2_Recrystallization_2015_1.pdf
https://study.com/academy/lesson/acid-base-extraction-purpose-theory-applications.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Northern lllinois University. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from
[Link]

Reddit. (2022, July 16). Alternative stationary phases. r/Chempros. Retrieved from [Link]
Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]

PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related
compounds by cation-exchange chromatography. Retrieved from [Link]

ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of
aminopyridines. Retrieved from [Link]

Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification
Techniques, An Overview. Retrieved from [Link]

MDPI. (n.d.). Special Issue : Extraction, Purification and Application of Bioactive
Compounds. Retrieved from [Link]

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Retrieved from
[Link]

National Center for Biotechnology Information. (n.d.). Reactive Impurities in Excipients:
Profiling, ldentification and Mitigation of Drug—Excipient Incompatibility. PMC. Retrieved from
[Link]

National Center for Biotechnology Information. (n.d.). The pKa values of acidic and basic
residues buried at the same internal location in a protein are governed by different factors.
PMC. Retrieved from [Link]

National Center for Biotechnology Information. (2011, January 7). Identification and
synthesis of impurities formed during sertindole preparation. PMC. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.niu.edu/clas/chembio/facilities/media/pdfs/procedures/Exp-6-Extraction.pdf
https://www.chemistrysteps.com/organic-acid-base-extractions/
https://www.reddit.com/r/Chempros/comments/w0j3k1/alternative_stationary_phases/
https://www.enantia.com/services/purification-and-chiral-resolution/
https://pubmed.ncbi.nlm.nih.gov/8075775/
https://www.researchgate.net/publication/222161730_Theoretical_prediction_of_relative_and_absolute_pKa_values_of_aminopyridines
https://www.masterorganicchemistry.com/2016/08/12/natural-product-isolation-2-purification/
https://www.mdpi.com/journal/molecules/special_issues/Bioactive_Compounds_Extraction_Purification_Application
https://organicchemistrydata.org/hansreich/resources/pka-data/
https://www.ut.ee/pka-values-bases/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4406955/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2323924/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3018209/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3080163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

+ ResearchGate. (2018, August 23). Sources of impurities - Investigation of 4-(2-
chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-
phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of
amlodipine besylate. Retrieved from [Link]

o Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of
an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

* MDPI. (2016, August 9). Synthesis and Characterization of Process-Related Impurities of
Antidiabetic Drug Linagliptin. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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